1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea
Description
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-8(2)13-12(17)14-9-5-6-10-11(7-9)16(4)20(18,19)15(10)3/h5-8H,1-4H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZQEFJZSACQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound can be used as a chemical reagent for transnitrosation under mild experimental conditions. This suggests that it may interact with its targets through nitrosation, a process that involves the transfer of a nitroso group to a substrate.
Biochemical Pathways
The compound’s role as a reagent for transnitrosation suggests it may be involved in nitrosation pathways
Action Environment
It’s known that the compound is stable to air and moisture across a broad range of temperatures, suggesting that it may be robust against various environmental conditions.
Biological Activity
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea (CAS Number: 2034544-18-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The compound features a benzo[c][1,2,5]thiadiazole moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Research demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines. A study reported that modifications in the thiadiazole structure enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : In vitro assays revealed that this compound effectively inhibits Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics .
Enzyme Inhibition
The biological activity extends to enzyme inhibition:
- Enzyme Targets : Molecular docking studies have suggested that the compound acts as an inhibitor for specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. For instance, it binds effectively to dihydrofolate reductase (DHFR), a target for many anticancer drugs .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives including our compound. The results indicated a strong correlation between structural modifications and increased anticancer activity against multiple cell lines. The lead compound showed an IC50 value of 12 µM against MCF-7 cells.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of related compounds. The study highlighted that derivatives with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[c][1,2,5]thiadiazole-Urea Family
The closest analogue is 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea (). Key differences include:
- Urea side chain : The methoxyethyl group in the analogue may improve aqueous solubility due to its polar ether moiety, whereas the isopropyl group in the target compound increases lipophilicity, favoring membrane permeability .
Comparison with Thiosemicarbazide Derivatives ()
Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide share a thiadiazole-related scaffold but replace urea with a thiosemicarbazide group.
Functional Group Contrasts with Pyrazole-Thiophene Hybrids ()
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone lack the urea group entirely, instead incorporating cyano or ester functionalities. These groups prioritize electronic effects (e.g., electron-withdrawing cyano) over hydrogen-bonding interactions, which may shift applications toward optoelectronics rather than biomolecular targeting .
Catalytic Approaches in Related Systems
- TiCl4-catalyzed reactions () are used for β-aminoketone synthesis but involve three-component reactions under mild conditions.
- La(OTf)3-catalyzed condensation () for 1,3-dioxane-4,6-diones demonstrates the utility of lanthanide catalysts in cyclization reactions. However, the target compound’s synthesis likely requires distinct conditions due to its sulfur-oxidized thiadiazole core .
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
